molecular formula C15H16N2O2S2 B5545708 N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5545708
M. Wt: 320.4 g/mol
InChI Key: WMDDBEPLARUMDH-UHFFFAOYSA-N
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Description

N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.06532010 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it has a molecular weight of approximately 284.36 g/mol. Its structural features include:

  • Benzothiophene ring : Imparts stability and biological activity.
  • Thienylcarbonyl group : Enhances interaction with biological targets.

Pharmacological Profile

The pharmacological profile of this compound indicates several potential therapeutic applications.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, it may interact with the kinesin-like protein KIF11, which plays a crucial role in mitosis and cellular transport processes .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in breast cancer cell lines where the compound demonstrated significant cytotoxicity .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines .

Antimicrobial Activity

This compound also displays promising antimicrobial properties:

  • Antifungal Activity : In vitro studies have shown that derivatives of the compound exhibit antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations .
  • Antimycobacterial Properties : Preliminary tests indicate that certain analogs possess activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusKey Findings
AnticancerInduced apoptosis in breast cancer cells; inhibited KIF11 activity.
Synergistic EffectsEnhanced cytotoxicity when combined with standard chemotherapy drugs.
AntimicrobialExhibited antifungal and antimycobacterial activities; low MIC values noted.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The thienylcarbonyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The benzothiophene core has been associated with antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
  • Neuroprotective Effects
    • There is emerging evidence that compounds in this class may exert neuroprotective effects. The ability to cross the blood-brain barrier could make it beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's.

Pharmacological Insights

  • Mechanism of Action
    • The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to involve modulation of key signaling pathways associated with cell survival and apoptosis.
  • Drug Development
    • This compound serves as a lead structure for the synthesis of novel derivatives aimed at improving efficacy and reducing toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Material Science Applications

  • Polymer Chemistry
    • The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology
    • This compound can be employed in the development of nanocarriers for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is a promising area of research.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
NeuroprotectionIn vitro studies indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound.

Properties

IUPAC Name

N-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-16-14(19)12-9-5-2-3-6-10(9)21-15(12)17-13(18)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDDBEPLARUMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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